6-methoxy-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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Overview
Description
6-methoxy-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a phenoxyphenyl group, and a thiazolyl group attached to a chromen-2-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a cyclization reaction involving a thioamide and a haloketone.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction using a phenol derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methoxy-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5,7-dihydroxy-6-methoxy-2-(4-phenoxyphenyl)-4H-chromene-4-one: A derivative of oroxylin A with memory-improving effects.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar methoxyphenyl group.
Uniqueness
6-methoxy-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chromen-2-one derivatives and contributes to its specific interactions with molecular targets.
Properties
Molecular Formula |
C25H17NO4S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
6-methoxy-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C25H17NO4S/c1-28-20-11-12-23-17(13-20)14-21(25(27)30-23)24-26-22(15-31-24)16-7-9-19(10-8-16)29-18-5-3-2-4-6-18/h2-15H,1H3 |
InChI Key |
IXFDAURREMJDAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=CS3)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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